molecular formula C14H15NO4 B12502256 methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate

methyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate

Cat. No.: B12502256
M. Wt: 261.27 g/mol
InChI Key: BROGKWPVKZILGE-UHFFFAOYSA-N
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Description

Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7310(2),?]trideca-2,4,6-triene-12-carboxylate is a complex organic compound with a unique tricyclic structure It is characterized by the presence of multiple functional groups, including an ester, a ketone, and an ether

Preparation Methods

The synthesis of methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate involves several steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The ester group is then introduced through esterification reactions, which may require specific reagents and conditions to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the ester or ketone groups. Common reagents include halides and nucleophiles like amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Scientific Research Applications

Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0(2),?]trideca-2,4,6-triene-12-carboxylate can be compared with other tricyclic compounds, such as:

    N-(tert-butyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxamide: Similar structure but with an amide group instead of an ester.

    Methyl (1R,9S,12S)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0 2,7]trideca-2,4,6-triene-12-carboxylate: Stereoisomer with different spatial arrangement of atoms.

    2,6-Methano-2H-1,3-benzoxazocine-5-carboxamide: Contains a similar tricyclic core but with different functional groups

These comparisons highlight the uniqueness of methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[731

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxylate

InChI

InChI=1S/C14H15NO4/c1-14-7-9(8-5-3-4-6-10(8)19-14)11(12(16)15-14)13(17)18-2/h3-6,9,11H,7H2,1-2H3,(H,15,16)

InChI Key

BROGKWPVKZILGE-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C(C(=O)N1)C(=O)OC)C3=CC=CC=C3O2

Origin of Product

United States

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